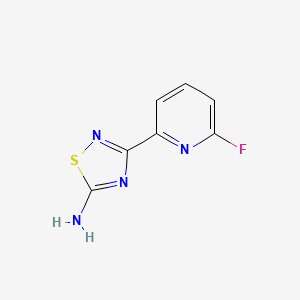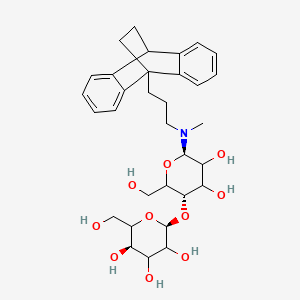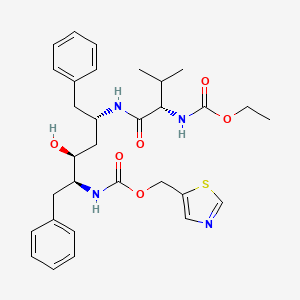![molecular formula C12H16ClNO2 B13860884 (-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B13860884.png)
(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride: is a compound known for its potent dopamine agonist properties. It is often used in scientific research to study the role of dopamine receptors in the brain, particularly the D2 and D3 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a naphthol derivative with an amine in the presence of a cyclizing agent .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a model to study the behavior of dopamine agonists and their interactions with various receptors .
Biology: Biologically, it is used to investigate the role of dopamine in neurological processes and disorders. It helps in understanding the mechanisms underlying diseases such as Parkinson’s and schizophrenia .
Medicine: Medically, the compound is explored for its potential therapeutic effects in treating dopamine-related disorders. It is also used in preclinical studies to evaluate the efficacy and safety of new drugs .
Industry: In the industry, it is used in the development of pharmaceuticals and as a reference standard in quality control processes .
Mechanism of Action
The compound exerts its effects by acting as an agonist at dopamine D2 and D3 receptors. It binds to these receptors, mimicking the action of dopamine and activating the associated signaling pathways. This activation can influence various physiological processes, including motor control, reward, and cognition .
Comparison with Similar Compounds
PD-128,907: Another potent dopamine agonist with similar receptor selectivity.
Ropinirole: A dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist with applications in treating Parkinson’s disease and restless legs syndrome.
Uniqueness: What sets (-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride apart is its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool in research focused on these specific pathways .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(4aS,10bS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12-;/m0./s1 |
InChI Key |
ZSTHSLBOCJXONG-FXMYHANSSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)[C@H]3[C@H]1NCCO3.Cl |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


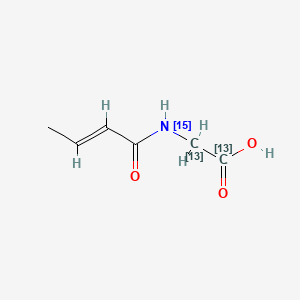
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)
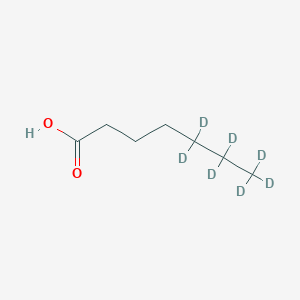
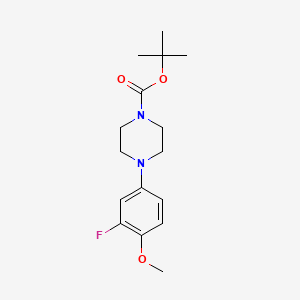
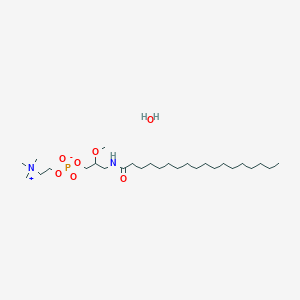
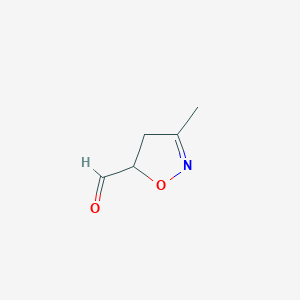
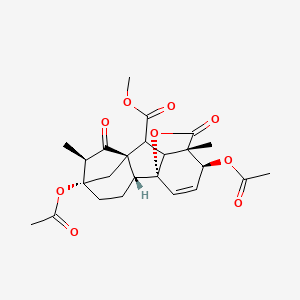
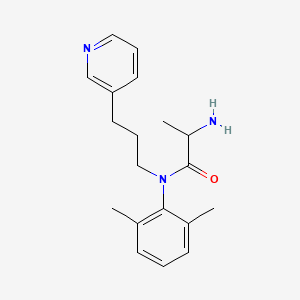
amine Hydrochloride](/img/structure/B13860843.png)
